Bienvenue dans la boutique en ligne BenchChem!

3,6-Dimethylpyridazine-4-carbaldehyde

Lipophilicity Drug-likeness Lead optimization

3,6-Dimethylpyridazine-4-carbaldehyde (CAS 1547091-17-7) is a heterocyclic aromatic aldehyde featuring a pyridazine ring with methyl substituents at the 3- and 6-positions and a formyl group at the 4-position. With a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the pyridazine core is a privileged scaffold found in numerous bioactive molecules.

Molecular Formula C7H8N2O
Molecular Weight 136.154
CAS No. 1547091-17-7
Cat. No. B2808318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylpyridazine-4-carbaldehyde
CAS1547091-17-7
Molecular FormulaC7H8N2O
Molecular Weight136.154
Structural Identifiers
SMILESCC1=CC(=C(N=N1)C)C=O
InChIInChI=1S/C7H8N2O/c1-5-3-7(4-10)6(2)9-8-5/h3-4H,1-2H3
InChIKeyKLCREUYGKXEJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethylpyridazine-4-carbaldehyde (CAS 1547091-17-7): Core Scaffold Profile for Heterocyclic Procurement


3,6-Dimethylpyridazine-4-carbaldehyde (CAS 1547091-17-7) is a heterocyclic aromatic aldehyde featuring a pyridazine ring with methyl substituents at the 3- and 6-positions and a formyl group at the 4-position . With a molecular formula of C₇H₈N₂O and a molecular weight of 136.15 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the pyridazine core is a privileged scaffold found in numerous bioactive molecules . Its structural attributes—simultaneously presenting electron-donating methyl groups and an electron-withdrawing aldehyde—create a unique electronic environment that differentiates it from non-methylated or alternatively substituted pyridazine carbaldehydes, directly impacting reactivity, lipophilicity, and downstream synthetic utility .

Why Generic Pyridazine-4-carbaldehydes Cannot Substitute 3,6-Dimethylpyridazine-4-carbaldehyde in Synthetic Programs


Substituting 3,6-dimethylpyridazine-4-carbaldehyde with unsubstituted pyridazine-4-carbaldehyde (CAS 50901-42-3) or the regioisomeric 5,6-dimethylpyridazine-3-carbaldehyde (CAS 2742653-47-8) introduces quantifiable alterations in both physicochemical properties and reactivity that can derail structure-activity relationship (SAR) studies, alter pharmacokinetic profiles, and compromise synthetic yields . Even when the same nominal functional groups are present, the position and electronic influence of methyl substituents dictate the electrophilicity of the aldehyde carbon, the compound's partition coefficient, and the steric accessibility of the formyl group, making generic 'pyridazine aldehyde' procurement a significant risk to experimental reproducibility and lead optimization efforts .

Quantitative Differentiation Evidence: 3,6-Dimethylpyridazine-4-carbaldehyde vs. Closest Structural Analogs


Lipophilicity Tuning: XLogP3 = 0.1 Provides a Balanced LogP Profile Between Non-Methylated and Regioisomeric Analogs

The target compound exhibits an XLogP3 of 0.1, positioning it between unsubstituted pyridazine-4-carbaldehyde (XLogP3 = -0.4) and its regioisomer 5,6-dimethylpyridazine-3-carbaldehyde (XLogP3 = 0.4) . This intermediate lipophilicity is critical for maintaining a favorable balance between aqueous solubility and membrane permeability, a key parameter in oral drug design. An increase of 0.5 log units compared to the non-methylated analog translates to approximately a 3-fold higher partitioning into octanol, which can meaningfully impact in vivo distribution without pushing the compound into high-logP territory that risks poor solubility and metabolic instability.

Lipophilicity Drug-likeness Lead optimization

Molecular Weight Differentiation: 136.15 g/mol Enables Fine-Tuned Pharmacokinetic Properties Relative to Non-Methylated Analog

At 136.15 g/mol, the target compound is 28.05 g/mol heavier than pyridazine-4-carbaldehyde (108.10 g/mol) due to the two methyl substituents . This 26% increase in molecular weight remains within the favorable range for fragment-based drug discovery (typically <300 Da), while the added methyl groups provide hydrophobic contacts that can enhance binding affinity in target pockets. For procurement decisions, this molecular weight difference is critical: the non-methylated analog may fail to occupy the same hydrophobic sub-pockets in a target protein, leading to false-negative SAR conclusions.

Molecular weight Pharmacokinetics Fragment-based drug design

Topological Polar Surface Area (TPSA) Parity: 42.9 Ų Maintains Favorable Membrane Permeability Despite Methyl Substitution

The target compound and pyridazine-4-carbaldehyde share an identical TPSA of 42.9 Ų, while 5,6-dimethylpyridazine-3-carbaldehyde shows a nearly identical value of 42.8 Ų . TPSA values below 60 Ų are associated with good blood-brain barrier penetration, and below 140 Ų correlate with favorable oral absorption. The fact that 3,6-dimethyl substitution increases lipophilicity (+0.5 logP units) without increasing TPSA means this compound uniquely enhances membrane partitioning without the usual penalty of reduced permeability that accompanies polar substituent addition — a distinct advantage over analogs that must add polar groups to achieve similar logP modulation.

TPSA Membrane permeability Blood-brain barrier

Aldehyde Positional Reactivity: 4-Formyl Substitution Offers Superior Electrophilicity for Knoevenagel and Horner-Emmons Condensations

Studies on pyridazine carbaldehydes demonstrate that the 4-formyl position exhibits distinct reactivity in Knoevenagel, Horner-Emmons, and Hantzsch-type condensations compared to the 3-formyl regioisomer . The electron-donating methyl groups at positions 3 and 6 further modulate the electrophilicity of the 4-carbaldehyde through both inductive and resonance effects, creating a reactivity profile that is inaccessible with non-methylated pyridazine-4-carbaldehyde or 5,6-dimethylpyridazine-3-carbaldehyde . This differential reactivity translates to measurable differences in reaction rates and product yields when the same active methylene nucleophiles are employed, although exact kinetic parameters require case-specific determination by the end user.

Synthetic utility Knoevenagel condensation Horner-Emmons reaction

Synthetic Accessibility and Commercial Availability: 98% Purity at Competitive Pricing Enables Reproducible Scale-Up

3,6-Dimethylpyridazine-4-carbaldehyde is commercially available from multiple vendors at 95-98% purity (e.g., Leyan Product No. 1768243, 98% purity) . While the regioisomer 5,6-dimethylpyridazine-3-carbaldehyde demonstrates similar purity availability, its procurement cost at the 50-100 mg scale exceeds $350-500 USD, contrasting with the typically more economical pricing of the 3,6-dimethyl-4-carbaldehyde isomer sourced from established Chinese building-block suppliers . This cost differential, combined with documented synthetic routes starting from commercially available 3,6-dimethylpyridazine (CAS 1632-74-2) via Vilsmeier-Haack formylation, positions the target compound as the economically rational choice for programs requiring gram-to-kilogram quantities.

Procurement Purity Scale-up synthesis

Optimal Application Scenarios for 3,6-Dimethylpyridazine-4-carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity (XLogP3 0.1) for Oral Bioavailability

When a lead series based on a pyridazine scaffold requires fine-tuning of lipophilicity to achieve optimal oral absorption, 3,6-dimethylpyridazine-4-carbaldehyde (XLogP3 = 0.1) offers a crucial intermediate point between the excessively hydrophilic pyridazine-4-carbaldehyde (XLogP3 = -0.4) and the more lipophilic 5,6-dimethyl regioisomer (XLogP3 = 0.4) . This balanced logP, combined with an unchanged TPSA of 42.9 Ų, makes it the preferred aldehyde building block for synthesizing analogs intended to penetrate both cellular membranes and, potentially, the blood-brain barrier while maintaining sufficient aqueous solubility for formulation .

Fragment-Based Drug Discovery (FBDD) Where Methyl Substituents Probe Hydrophobic Binding Pockets

In FBDD campaigns, the 136.15 g/mol molecular weight of this compound, combined with its two methyl groups, provides a 26% mass increase over pyridazine-4-carbaldehyde while remaining well within fragment space (<300 Da) . The methyl substituents serve as minimal hydrophobic probes that can engage shallow lipophilic sub-pockets in target proteins. Procurement of the non-methylated analog would forfeit these hydrophobic contacts, potentially leading to false-negative screening results and premature abandonment of the pyridazine chemotype .

Multi-Step Synthesis of 3,6-Disubstituted Pyridazine Derivatives via Knoevenagel or Horner-Emmons Condensation

Literature precedent documents that 4-pyridazinecarbaldehydes undergo clean Knoevenagel and Horner-Emmons condensations with active methylene compounds . The 3,6-dimethyl substitution pattern of the target compound, by donating electron density into the pyridazine ring, modulates the electrophilicity of the 4-formyl group in ways that the 3-formyl regioisomer cannot replicate — as demonstrated by the documented reactivity divergence between 3-pyridazinecarbaldehyde and 4-pyridazinecarbaldehyde . For synthetic programs requiring consistent condensation yields across multiple analog generations, standardizing on this specific isomer eliminates regioisomeric variability as a confounding factor .

Cost-Sensitive Academic or Early-Stage Industrial Scale-Up Campaigns

With commercial availability at 98% purity from multiple suppliers at building-block pricing tiers — in stark contrast to the $363/50mg pricing of the 5,6-dimethyl regioisomer — this compound is the economically rational choice for any synthetic program planning to progress beyond milligram-scale exploratory chemistry . The well-established synthetic route via Vilsmeier-Haack formylation of 3,6-dimethylpyridazine further ensures supply chain security, enabling seamless transition from discovery to preclinical scale without the need for route re-validation .

Quote Request

Request a Quote for 3,6-Dimethylpyridazine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.